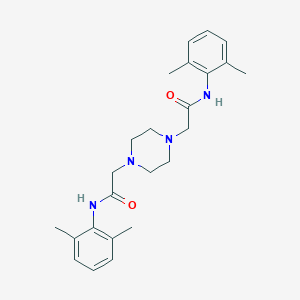

N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide

Description

Properties

IUPAC Name |

2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-17-7-5-8-18(2)23(17)25-21(29)15-27-11-13-28(14-12-27)16-22(30)26-24-19(3)9-6-10-20(24)4/h5-10H,11-16H2,1-4H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRCDIZIDLHOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380204-72-8 | |

| Record name | 1,4-Piperazinediacetamide, N,N'-bis(2,6-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380204728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-PIPERAZINEDIACETAMIDE, N,N'-BIS(2,6-DIMETHYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGD35FKE8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide" synthesis protocol

An In-depth Technical Guide to the Synthesis of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a compound often identified as a related substance in the manufacturing of Ranolazine. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, followed by its reaction with piperazine to yield the target molecule. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the scientific rationale behind the experimental choices.

Introduction to this compound

This compound (CAS No. 380204-72-8) is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with acetamide groups, which are in turn N-substituted with 2,6-dimethylphenyl moieties.[1][2] While not a primary pharmaceutical agent itself, its structural relationship to the anti-anginal drug Ranolazine makes its synthesis and characterization of significant interest for process chemistry and impurity profiling in pharmaceutical manufacturing.[3][4] Understanding its formation is crucial for controlling the purity of active pharmaceutical ingredients (APIs) where piperazine and N-aryl acetamide precursors are used.

The synthesis hinges on two fundamental and well-established organic reactions: nucleophilic acyl substitution to form an amide bond, followed by a nucleophilic substitution (alkylation) to couple the amide intermediate to the piperazine core.

Part 1: Synthesis of the Intermediate - 2-chloro-N-(2,6-dimethylphenyl)acetamide

The initial and critical step is the acylation of 2,6-dimethylaniline with chloroacetyl chloride. This reaction forms the amide linkage and introduces the reactive chloroacetyl group necessary for the subsequent alkylation step.

Reaction Rationale and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2,6-dimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The bifunctional nature of chloroacetyl chloride is key here; the acyl chloride is significantly more reactive (~10^6 times) than the alkyl chloride, allowing for selective formation of the amide bond without immediate self-polymerization or side reactions at the chloro- group.[5]

A base, typically sodium acetate, is added to the reaction mixture. Its role is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the acylation. This is crucial because the starting amine, 2,6-dimethylaniline, is basic and would be protonated by the generated HCl, rendering it non-nucleophilic and halting the reaction. Acetic acid is a common solvent for this reaction as it readily dissolves the aniline starting material and the sodium acetate.[6][7]

Caption: Reaction scheme for the synthesis of the intermediate.

Experimental Protocol: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

Safety Precautions: 2,6-dimethylaniline is toxic and can be absorbed through the skin. Chloroacetyl chloride is toxic, corrosive, and a lachrymator. Glacial acetic acid is corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6][8]

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30.5 g (0.252 mol) of 2,6-dimethylaniline in 100 mL of glacial acetic acid.[3][7]

-

Reagent Addition: Cool the solution to approximately 10-15°C using an ice-water bath.[7] Slowly add 36.5 g (0.323 mol) of chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature below 20°C during the addition.[3]

-

Reaction and Precipitation: After the addition is complete, continue stirring the mixture for an additional 30 minutes.[7] Prepare a solution of 41 g (0.5 mol) of sodium acetate in 150 mL of water and add it to the reaction mixture. A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form almost instantaneously.[7][8]

-

Isolation and Washing: Stir the resulting slurry for another hour to ensure complete precipitation.[7] Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.[5][8]

-

Drying: Press the product as dry as possible on the filter and then air-dry or dry in a vacuum oven at low heat. The resulting white to off-white solid is typically of sufficient purity for the next step.

Quantitative Data Summary

| Reagent/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Role |

| 2,6-Dimethylaniline | 121.18 | 0.252 | 30.5 g | Starting Material |

| Chloroacetyl Chloride | 112.94 | 0.323 | 36.5 g | Acylating Agent |

| Glacial Acetic Acid | 60.05 | - | 100 mL | Solvent |

| Sodium Acetate | 82.03 | 0.5 | 41 g | Base |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | 197.67 | Theoretical: 0.252 | Theoretical: 49.8 g | Intermediate |

Part 2: Synthesis of this compound

This final step involves the N-alkylation of piperazine with two equivalents of the previously synthesized intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Reaction Rationale and Mechanistic Insight

The reaction is a classic bimolecular nucleophilic substitution (SN2) reaction. The secondary amine groups of the piperazine act as nucleophiles, attacking the electrophilic carbon atom bonded to the chlorine in the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate.

A key consideration in this synthesis is controlling the degree of substitution on the piperazine ring. To favor the formation of the desired di-substituted product, the stoichiometry must be carefully controlled. A molar ratio of at least 2:1 of the chloro-acetamide intermediate to piperazine is required. Using an excess of piperazine would favor the mono-substituted product, N-(2,6-dimethylphenyl)-1-piperazinylacetamide, which is an intermediate in the synthesis of Ranolazine.[3][9] The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the HCl formed during the alkylation.[3] An organic solvent like ethanol or toluene is used to dissolve the reactants.[3][7]

Caption: Overall experimental workflow for the synthesis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-N-(2,6-dimethylphenyl)acetamide (25 g, 0.126 mol), piperazine (5.45 g, 0.063 mol), and potassium carbonate (25 g, 0.18 mol) in 75 mL of ethanol.[3]

-

Reflux: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting chloro-acetamide intermediate is consumed (typically 1-2 hours).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mass with 200 mL of demineralized water.[3]

-

Filtration and Washing: The solid product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration. Wash the product with water to remove inorganic salts and any remaining solvent.

-

Drying and Characterization: Dry the final product in a vacuum oven. The identity and purity of the compound (a white to off-white solid) can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.[2][4]

Quantitative Data Summary

| Reagent/Product | Molar Mass ( g/mol ) | Amount (moles) | Mass | Role |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | 197.67 | 0.126 | 25 g | Alkylating Agent |

| Piperazine | 86.14 | 0.063 | 5.45 g | Nucleophile Core |

| Potassium Carbonate | 138.21 | 0.18 | 25 g | Base |

| Ethanol | 46.07 | - | 75 mL | Solvent |

| This compound | 408.54 | Theoretical: 0.063 | Theoretical: 25.7 g | Final Product |

Conclusion

This guide outlines a reliable and scalable two-step synthesis for this compound. By first preparing the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate and subsequently reacting it with piperazine in a 2:1 stoichiometric ratio, the desired di-substituted product can be obtained in good yield. The protocols provided are based on established chemical principles and supported by literature precedents, offering a solid foundation for researchers and drug development professionals. The causality behind each step, from reagent choice to reaction conditions, has been explained to provide a deeper understanding of the synthesis process.

References

- The 2-Step Synthesis of Lidocaine Review. (n.d.).

- Lidocaine Synthesis Lab | Hunter College CUNY - EduBirdie. (2022).

- Lidocaine - IS MUNI. (n.d.).

- The Synthesis of Lidocaine - Sandiego. (2007).

- The Preparation of Lidocaine. (n.d.).

- This compound-d8 | Stable Isotope. (n.d.).

- The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Ranolazine Synthesis - Benchchem. (2025).

- This compound - LGC Standards. (n.d.).

- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (2014). CN103570645A.

- Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. (2004). WO2004000824A1.

- 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide | Pharmaffiliates. (n.d.).

- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (2013). Molecules, 18(12), 14848-14867.

- N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide - Smolecule. (n.d.).

- 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi - ChemBK. (n.d.).

- Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. (2007). CN1326846C.

Sources

- 1. This compound [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. is.muni.cz [is.muni.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

An In-depth Technical Guide to N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (Ranolazine Related Compound D)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, a significant compound identified as a process-related impurity in the synthesis of the anti-anginal drug, Ranolazine. Designated as Ranolazine Related Compound D, this symmetrical molecule presents a unique subject for study in the fields of pharmaceutical chemistry, analytical science, and drug metabolism. This document consolidates available data on its physicochemical characteristics, offers a plausible synthetic pathway based on established chemical principles, and explores its potential biological relevance. The guide is intended to serve as a foundational resource for researchers engaged in the study of Ranolazine, its impurities, and the broader class of piperazine-based bioactive molecules.

Introduction: The Significance of a Pharmaceutical Impurity

In the landscape of pharmaceutical development and manufacturing, the identification and characterization of impurities are of paramount importance. These entities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of an active pharmaceutical ingredient (API). This compound has emerged as a noteworthy impurity in the production of Ranolazine, an anti-anginal agent that functions through the inhibition of the late sodium current in cardiac cells.[] The symmetrical nature of this di-substituted piperazine derivative suggests its formation from the reaction of two equivalents of a key intermediate with the piperazine core, a process that warrants careful control during synthesis. Understanding the chemical and toxicological profile of such impurities is a critical aspect of regulatory compliance and ensuring patient safety.[2]

This guide aims to provide a detailed exploration of the known chemical properties of this compound, offering insights that are crucial for its synthesis, detection, and evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its study. The following table summarizes the key identifiers and characteristics of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide], Ranolazine Related Compound D | [3][4] |

| CAS Number | 380204-72-8 | [4] |

| Molecular Formula | C₂₄H₃₂N₄O₂ | [5] |

| Molecular Weight | 408.54 g/mol | [5] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | >260°C (decomposes) | [7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as methanol and dimethyl sulfoxide. | [6] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of this di-substituted piperazine derivative likely occurs as a side reaction during the synthesis of Ranolazine, specifically in the step involving the alkylation of piperazine. The proposed reaction involves the symmetrical N,N'-di-alkylation of piperazine with two equivalents of 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical)

Based on general principles of nucleophilic substitution reactions involving piperazine, a plausible experimental protocol is outlined below. This protocol is intended for illustrative purposes and would require optimization.

-

Reaction Setup: To a solution of piperazine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.2 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-chloro-N-(2,6-dimethylphenyl)acetamide (2.0 equivalents) in the same solvent dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization (Predicted)

As of the date of this guide, detailed experimental spectroscopic data (NMR, FT-IR, Mass Spectrometry) for this compound are not widely published. However, based on the known spectra of its precursors and related structures, the following characteristic signals can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

A singlet for the methyl protons on the dimethylphenyl rings (around δ 2.2 ppm).

-

A multiplet for the aromatic protons (around δ 7.0-7.2 ppm).

-

A singlet for the methylene protons of the acetamide groups (around δ 3.2 ppm).

-

A singlet for the piperazine ring protons (around δ 2.7 ppm).

-

A broad singlet for the amide N-H protons.

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry.

-

Signals for the methyl carbons (around δ 18 ppm).

-

Aromatic carbon signals in the range of δ 125-135 ppm.

-

A signal for the methylene carbons of the acetamide groups (around δ 60 ppm).

-

A signal for the piperazine ring carbons (around δ 53 ppm).

-

A signal for the carbonyl carbons of the amide groups (around δ 170 ppm).

-

-

FT-IR (KBr, cm⁻¹):

-

N-H stretching of the secondary amide (around 3250-3300 cm⁻¹).

-

C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

-

C=O stretching of the amide (Amide I band) (around 1650-1670 cm⁻¹).

-

N-H bending of the amide (Amide II band) (around 1540-1560 cm⁻¹).

-

C-N stretching (around 1150-1250 cm⁻¹).

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be expected at m/z 408.5.

-

Fragmentation patterns would likely involve cleavage of the amide bonds and fragmentation of the piperazine ring.

-

Biological Relevance and Potential Implications

As Ranolazine Related Compound D, the primary biological relevance of this compound lies in its potential to be present in the final Ranolazine drug product. The toxicological and pharmacological profiles of pharmaceutical impurities are a major concern for regulatory agencies.[2]

Pharmacokinetic and Toxicological Considerations

There is currently a lack of publicly available data on the specific pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological properties of this compound. In the absence of such data, a precautionary approach is warranted. The potential for this impurity to have its own biological activity, interact with the API, or produce toxic metabolites cannot be discounted without empirical evidence.

Given that Ranolazine is extensively metabolized by CYP3A and to a lesser extent by CYP2D6 enzymes, it is plausible that this related compound could also be a substrate, inhibitor, or inducer of these enzymes.[8] Any such interaction could potentially alter the pharmacokinetic profile of Ranolazine itself.

Future Research Directions

The lack of comprehensive data on this compound highlights several key areas for future research:

-

Definitive Synthesis and Characterization: The development and publication of a robust, high-yielding synthesis protocol, along with complete and unambiguous spectroscopic characterization, would be of significant value to the scientific community.

-

Pharmacological and Toxicological Profiling: In vitro and in vivo studies are necessary to determine the biological activity, potential toxicity, and pharmacokinetic profile of this compound. This would involve assays to assess its effect on cardiac ion channels, its metabolic stability, and its potential for genotoxicity.

-

Analytical Method Development: The development of validated analytical methods for the sensitive and specific detection and quantification of this compound in Ranolazine drug substance and product is essential for quality control.

Conclusion

This compound, or Ranolazine Related Compound D, represents more than a mere synthetic byproduct. Its presence as a pharmaceutical impurity necessitates a thorough understanding of its chemical properties and potential biological effects. While there are still significant gaps in the publicly available data, particularly concerning its detailed synthesis, comprehensive spectroscopic characterization, and biological activity, this guide provides a foundational framework based on existing knowledge and sound scientific principles. Further research into this compound is not only a matter of academic interest but also a crucial aspect of ensuring the quality and safety of Ranolazine-based therapies. The information presented herein is intended to catalyze further investigation and provide a valuable resource for scientists and researchers in the pharmaceutical field.

References

- Chidella, K., Dasari, V., & Anireddy, J. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12, 1-14.

- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-91.

-

Pharmaffiliates. (n.d.). Ranolazine Related Compound C (N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide) (1598777). Retrieved from [Link]

- Shebin John, Pramila T., & Bhavana R. (2025). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research.

-

Pharmaffiliates. (n.d.). Ranolazine Related Compound D (2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide]) (1598788). Retrieved from [Link]

-

Veeprho. (n.d.). Ranolazine Impurities and Related Compound. Retrieved from [Link]

-

ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Retrieved from [Link]

-

Agnitio Pharma. (n.d.). Ranolazine Related Compound D. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Retrieved from [Link]

-

ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. Retrieved from [Link]

-

PubChem. (n.d.). 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-. Retrieved from [Link]

- Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

- Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

-

NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]

-

ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. Retrieved from [Link]

-

NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR, FT Raman) and quantum mechanical study on N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide. Retrieved from [Link]

-

CORE. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-bis(2,6-Dimethylphenyl)-5-phenyl-benzene - Optional[13C NMR]. Retrieved from [Link]

-

PubChem. (n.d.). Ranolazine. Retrieved from [Link]

-

IJNRD. (n.d.). A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. Retrieved from [Link]

-

PubMed Central. (n.d.). Unraveling the pharmacological and therapeutic potential of Ranolazine beyond antianginal drug use: a new insight. Retrieved from [Link]

-

Shimadzu. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Ranolazine USP Related Compound D. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). Ranolazine USP Related Compound D. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ranolazine-impurities. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). Ranolazine USP Related Compound D. Retrieved from [Link]

Sources

- 2. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

- 3. anaxlab.com [anaxlab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound [lgcstandards.com]

- 6. Buy N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide [smolecule.com]

- 7. chembk.com [chembk.com]

- 8. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Presumed Mechanism of Action of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, identified as a related compound and potential impurity of the anti-anginal drug Ranolazine (Ranolazine Related Compound D), is a molecule of significant interest within cardiovascular pharmacology.[1][2][3] While direct pharmacological studies on this specific compound are not extensively available in public literature, its structural analogy to Ranolazine provides a strong basis for inferring its mechanism of action. This guide synthesizes the well-established molecular actions of Ranolazine to propose a detailed, presumptive mechanism for this compound, focusing on its likely interaction with cardiac ion channels and subsequent effects on myocardial physiology. This document is intended to serve as a foundational resource for researchers investigating this and similar molecular entities.

Introduction and Chemical Identity

This compound is a symmetrically substituted piperazine derivative. Its chemical structure features a central piperazine ring linked via acetamide groups to two 2,6-dimethylphenyl moieties.

| Identifier | Value |

| Systematic Name | 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide] |

| Synonyms | Ranolazine Related Compound D, Ranolazine Impurity |

| Molecular Formula | C₂₄H₃₂N₄O₂ |

| Molecular Weight | 408.54 g/mol |

Table 1: Chemical Identifiers for this compound.

The structural similarity to Ranolazine, a known inhibitor of the late inward sodium current (INa) in cardiomyocytes, is the cornerstone of the mechanistic hypothesis presented herein.[4][5][6] Ranolazine is an established therapeutic agent for chronic stable angina, and its impurities and related compounds are of great interest for both their potential biological activity and for ensuring the safety and efficacy of the parent drug.[7][8][9]

Inferred Core Mechanism of Action: Inhibition of the Late Inward Sodium Current (INa)

The primary hypothesized mechanism of action for this compound is the inhibition of the late inward sodium current (INa) in cardiac myocytes.[4][5][6] This inference is drawn from the extensive research on its parent compound, Ranolazine.

The Pathophysiological Role of the Late INa in Ischemic Cardiomyocytes

Under normal physiological conditions, the voltage-gated sodium channels (Nav1.5) in cardiomyocytes mediate a large, transient inward sodium current during the initial phase (Phase 0) of the action potential, leading to rapid depolarization. Following this, the channels rapidly inactivate. However, in pathological states such as myocardial ischemia, a fraction of these sodium channels fails to completely inactivate, giving rise to a persistent or "late" inward sodium current (late INa).

This aberrant late INa contributes to an overload of intracellular sodium ([Na⁺]ᵢ). The elevated [Na⁺]ᵢ alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode. In this state, the NCX extrudes one Na⁺ ion in exchange for importing one Ca²⁺ ion, leading to an increase in intracellular calcium concentration ([Ca²⁺]ᵢ), a condition known as calcium overload.

This calcium overload is detrimental to the ischemic cardiomyocyte, causing:

-

Increased diastolic wall tension and stiffness, which impairs myocardial relaxation.

-

Increased myocardial oxygen consumption.

-

Electrical instability, which can lead to arrhythmias.

Postulated Molecular Interaction

It is proposed that this compound, like Ranolazine, selectively binds to and inhibits the late INa without significantly affecting the peak INa.[4] This selectivity is crucial as it allows the compound to mitigate the pathological consequences of ischemia without markedly altering normal cardiac conduction. The inhibition of the late INa is likely to be concentration-, voltage-, and frequency-dependent.[5][10]

By inhibiting the late INa, the compound would prevent the initial intracellular sodium overload. This, in turn, would prevent the subsequent calcium overload mediated by the reverse mode of the NCX. The net effect is a reduction in myocardial diastolic tension and a more efficient use of oxygen, thereby alleviating ischemic conditions.[4][5][6]

Caption: Inferred signaling pathway of this compound.

Secondary and Ancillary Mechanisms of Action (Inferred from Ranolazine)

Beyond the primary effect on the late INa, the structural relationship to Ranolazine suggests that this compound may exhibit other pharmacological activities.

Inhibition of the Rapid Delayed Rectifier Potassium Current (IKr)

Ranolazine is known to inhibit the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[11] This inhibition leads to a prolongation of the cardiac action potential duration and is reflected as a modest prolongation of the QT interval on an electrocardiogram. While this effect can be pro-arrhythmic with some drugs, the concomitant inhibition of the late INa by Ranolazine is thought to counteract this risk. It is plausible that this compound shares this IKr-inhibiting property.

Metabolic Modulation

An earlier hypothesis for Ranolazine's mechanism of action was the inhibition of fatty acid oxidation, which would shift myocardial energy metabolism towards the more oxygen-efficient glucose oxidation pathway. While this is no longer considered the primary mechanism, some metabolic effects may still contribute to its overall anti-ischemic properties. The potential for this compound to influence cardiac metabolism remains an area for future investigation.

Experimental Protocols for Mechanistic Validation

To empirically validate the presumed mechanism of action of this compound, a series of in vitro and ex vivo experiments are necessary.

In Vitro Electrophysiology: Patch-Clamp Studies

Objective: To directly measure the effect of the compound on specific cardiac ion channels.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit, or canine) or use a stable cell line expressing the human cardiac sodium channel (Nav1.5) or potassium channel (hERG).

-

Patch-Clamp Recording: Utilize the whole-cell patch-clamp technique to record ion currents.

-

Experimental Conditions:

-

To measure the late INa , use a voltage protocol that elicits this current, and potentially an enhancer like anemone toxin-II (ATX-II) to increase the current amplitude for easier measurement.

-

To measure the peak INa , use a standard voltage-step protocol to assess the transient current.

-

To measure the IKr , use a specific voltage protocol to isolate this current in cells where it is endogenously expressed or in hERG-expressing cell lines.

-

-

Data Analysis: Apply increasing concentrations of this compound to the cells and measure the percentage of current inhibition. Construct concentration-response curves to determine the IC₅₀ values for each current.

Caption: Experimental workflow for in vitro patch-clamp studies.

Ex Vivo Myocardial Contractility Studies

Objective: To assess the effect of the compound on myocardial function in an isolated heart model.

Methodology:

-

Heart Preparation: Isolate the heart from a small mammal (e.g., rat or guinea pig) and mount it on a Langendorff apparatus.

-

Perfusion: Perfuse the heart with a Krebs-Henseleit solution.

-

Induction of Ischemia: Induce a period of global ischemia by stopping the perfusion, followed by a period of reperfusion.

-

Measurements: Continuously measure left ventricular developed pressure (LVDP), end-diastolic pressure (LVEDP), and heart rate.

-

Experimental Groups: Compare hearts treated with this compound to a vehicle control group.

-

Data Analysis: Analyze the recovery of myocardial function during reperfusion. A positive result would be an improved recovery of LVDP and a reduction in the rise of LVEDP in the treated group.

Conclusion and Future Directions

The structural relationship between this compound and Ranolazine provides a robust framework for postulating its mechanism of action. The inhibition of the late inward sodium current in cardiomyocytes is the most probable primary mechanism, with potential secondary effects on other ion channels and cellular metabolism. This guide offers a comprehensive overview of this inferred mechanism and provides a clear path for its experimental validation.

Future research should focus on conducting the outlined in vitro and ex vivo studies to confirm these hypotheses. Furthermore, understanding the pharmacokinetic and pharmacodynamic profile of this compound, including its metabolic fate and potential off-target effects, will be crucial in determining its overall biological significance and potential as a therapeutic agent or its impact as an impurity in Ranolazine formulations.

References

-

Clinical Pharmacokinetics of Ranolazine. (2025). ResearchGate. Retrieved from [Link]

-

Ranolazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved from [Link]

-

Ranolazine EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved from [Link]

-

Pharmacology of Ranolazine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, October 31). YouTube. Retrieved from [Link]

-

Mechanism of action of the new anti-ischemia drug ranolazine. (n.d.). PMC. Retrieved from [Link]

-

Electrophysiological Effects of Ranolazine, a Novel Antianginal Agent With Antiarrhythmic Properties. (2004, August 24). Circulation. Retrieved from [Link]

-

A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. (n.d.). IJNRD. Retrieved from [Link]

-

Ranolazine. (2025, December 14). StatPearls. Retrieved from [Link]

-

Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2'- (oxybis (methylene)) Bis (Oxirane). (2025). Science Publishing Group. Retrieved from [Link]

-

european journal of pharmaceutical and medical research. (n.d.). EJPMR. Retrieved from [Link]

-

What is the mechanism of action of Ranolazine? (2025, October 4). Dr.Oracle. Retrieved from [Link]

-

Unraveling the pharmacological and therapeutic potential of Ranolazine beyond antianginal drug use: a new insight. (2025, September 3). PubMed Central. Retrieved from [Link]

- NZ247044A - Use of ranolazine and related piperazine derivatives to treat tissue affected by muscle and neuronal damage, including transplant tissue. (n.d.). Google Patents.

-

Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. (n.d.). Scirp.org. Retrieved from [Link]

-

Formulation and Evaluation of Nanosuspension of Ranolazine. (n.d.). RGUHS Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). NIH. Retrieved from [Link]

-

1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. (n.d.). ChemBK. Retrieved from [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2026, January 9). PMC. Retrieved from [Link]

Sources

- 1. Ranolazine USP Related Compound D | 380204-72-8 [chemicea.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chembk.com [chembk.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ranolazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. ijnrd.org [ijnrd.org]

- 10. droracle.ai [droracle.ai]

- 11. ahajournals.org [ahajournals.org]

An In-depth Technical Guide on the Solubility Profile of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to final formulation.[1][2][3][4] Poor solubility can impede absorption, limit bioavailability, and introduce significant challenges in developing viable dosage forms.[5][6] This technical guide provides a comprehensive analysis of the solubility characteristics of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (CAS No. 95635-55-5), a molecule of interest in pharmaceutical research. We will delve into its structural attributes, present available and inferred solubility data in a range of organic solvents, and provide a detailed, field-proven protocol for accurately determining its thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound for preclinical and formulation activities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, solubility is a gatekeeper parameter.[1] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[4][6] Consequently, an early and thorough understanding of a compound's solubility profile is not merely beneficial—it is essential for success. Key decision-making processes that rely on accurate solubility data include:

-

In Vitro Screening: Inaccurate solubility can lead to the precipitation of test compounds in biological assays, resulting in misleading structure-activity relationship (SAR) data and potentially causing promising candidates to be overlooked.[4]

-

Formulation Development: The choice of excipients, delivery systems (e.g., oral, injectable), and manufacturing processes is dictated by the API's ability to be dissolved and remain stable in a given vehicle.[5]

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is often the rate-limiting step for absorption.[6] Insufficient solubility directly translates to low and variable bioavailability, compromising therapeutic efficacy.[2]

This compound is a symmetrical molecule featuring a central piperazine core linked to two N-(2,6-dimethylphenyl)acetamide moieties. Its structural characteristics—a combination of non-polar aromatic rings and polar amide and amine functionalities—suggest a complex solubility behavior that warrants detailed investigation.

Physicochemical Properties & Inferred Solubility Profile

The solubility of a solute in a given solvent is governed by the principle "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of both the solute and the solvent.[7][8]

Molecular Structure Analysis:

-

Molecular Formula: C₂₄H₃₂N₄O₂

-

Molecular Weight: 408.54 g/mol

-

Key Features:

-

Non-Polar Regions: Two 2,6-dimethylphenyl groups provide significant lipophilic character.

-

Polar Regions: The central piperazine ring (with two tertiary amine nitrogens) and two amide linkages (-CONH-) introduce polarity. The amide groups contain hydrogen bond donors (N-H) and acceptors (C=O).

-

Crystal Lattice Energy: The compound is a solid with a reported melting point of >260°C, which suggests very strong intermolecular forces within its crystal lattice.[9] A significant amount of energy is required to break these interactions, a factor that generally leads to lower solubility.

-

Based on these structural features and limited available data, we can construct a qualitative solubility profile.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent Name | Reported / Inferred Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Inferred: Slight to Moderate | These solvents can engage in hydrogen bonding with the amide groups, but their polarity may be insufficient to fully overcome the compound's strong crystal lattice energy and solvate its large non-polar regions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Inferred: Moderate to High | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds by disrupting crystal lattices and accepting hydrogen bonds. |

| Acetonitrile | Reported: Slightly Soluble [9] | As a polar aprotic solvent, acetonitrile has some capacity to interact with the polar groups, but its solvating power is weaker than DMSO, consistent with the reported slight solubility. | |

| Dichloromethane (DCM) | Inferred: Slight to Moderate | DCM's polarity can interact with the solute, but it is a poor hydrogen bond acceptor, limiting its effectiveness. | |

| Non-Polar | Chloroform | Reported: Slightly Soluble [9] | Although often considered non-polar, chloroform has a significant dipole moment and can act as a weak hydrogen bond donor, allowing for some interaction with the solute's polar groups. |

| Toluene, Hexane | Inferred: Very Low / Insoluble | These non-polar solvents lack the ability to effectively solvate the polar amide and piperazine functionalities and cannot overcome the high crystal lattice energy. |

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, an equilibrium (thermodynamic) solubility assay is the industry standard.[10][11] This method measures the saturation concentration of a compound in a solvent after a sufficient incubation period, ensuring a true equilibrium is reached between the solid and dissolved states.[10]

Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Accurately weigh approximately 2-5 mg of solid this compound into a 1.5 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Dispense a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

-

Equilibration:

-

Phase Separation:

-

After incubation, visually confirm that excess solid remains.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.45 µm filter (e.g., PTFE for organic solvents) to remove any remaining particulates.

-

Prepare a serial dilution of the filtered supernatant with the same solvent.

-

Quantify the concentration of the compound in the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a calibration curve prepared from a known stock solution.[12][13]

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Results are typically reported in µg/mL or µM.[12]

-

Caption: Thermodynamic Solubility Experimental Workflow.

Authoritative Analysis of Influencing Factors

The observed and inferred solubility behavior is a direct consequence of the interplay between the solute, the solvent, and the system's temperature.

-

Impact of Solute Structure: As discussed, the high melting point of this compound is a primary indicator of strong, stable crystal packing.[9] The energy required to overcome these lattice forces is the first barrier to dissolution. The molecule's symmetrical structure and potential for intermolecular hydrogen bonding between the amide groups of adjacent molecules contribute to this stability. Dissolution requires a solvent that can effectively disrupt these interactions.

-

Role of Solvent Polarity and Hydrogen Bonding: The principle of "like dissolves like" is paramount.[7][8]

-

Non-Polar Solvents (e.g., Hexane): These solvents primarily offer weak van der Waals forces and cannot interact favorably with the polar amide and piperazine groups. The energy gained from solvating the non-polar dimethylphenyl groups is insufficient to overcome the solute's crystal lattice energy, resulting in very poor solubility.

-

Polar Aprotic Solvents (e.g., DMSO): These solvents possess strong dipole moments and can act as effective hydrogen bond acceptors. They can solvate the polar regions of the solute, effectively shielding them and disrupting the intermolecular forces holding the crystal together. This makes them good candidates for dissolving this compound.

-

Polar Protic Solvents (e.g., Methanol): These solvents can both donate and accept hydrogen bonds. While they can interact with the amide groups, they must also disrupt the existing solvent-solvent hydrogen bonds to create a cavity for the large, partially non-polar solute, which can be energetically unfavorable, often leading to moderate solubility.

-

Caption: Solute-Solvent Interaction Model.

Conclusion and Future Directions

This guide establishes that this compound is likely a compound with limited solubility in many common organic solvents, a characteristic primarily driven by its high crystal lattice energy. The available data indicates it is slightly soluble in acetonitrile and chloroform.[9] Based on structural analysis, polar aprotic solvents like DMSO are predicted to be the most effective for solubilization.

For any research or development program involving this molecule, the immediate and most critical step is the quantitative determination of its thermodynamic solubility in a relevant panel of solvents using the shake-flask protocol detailed herein. This foundational data will de-risk future activities, enabling rational formulation design, ensuring data integrity from biological screens, and ultimately paving the way for successful preclinical development. Regulatory bodies such as the FDA provide clear guidance on the importance of such fundamental characterization.[14][15][16]

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

- Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader.

- Schneider, I. (2018). Substance solubility. Drug Discovery News.

- Di, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.

- Protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. PPTX.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. PDF.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. (n.d.). ADME Solubility Assay.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- RAPS. (2018). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance.

- FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.

- FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.

- ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 4. books.rsc.org [books.rsc.org]

- 5. ucd.ie [ucd.ie]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 9. chembk.com [chembk.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance | RAPS [raps.org]

- 15. fda.gov [fda.gov]

- 16. fda.gov [fda.gov]

Spectroscopic Signature of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide: A Predictive Technical Guide

Introduction

Molecular Structure and Spectroscopic Implications

The structure of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is characterized by a central piperazine ring, symmetrically substituted at the 1 and 4 positions with N-acetyl groups, which are in turn bonded to 2,6-dimethylphenyl moieties. The molecule's symmetry will have a significant impact on its NMR spectra, simplifying them by reducing the number of unique signals.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Due to the molecule's symmetry, the two N-(2,6-dimethylphenyl)acetamido units are chemically equivalent. This results in a simplified ¹H NMR spectrum.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (meta-H) | ~7.15 | Triplet | 4H | Protons on the phenyl ring, split by two ortho protons. |

| Aromatic (para-H) | ~7.05 | Triplet | 2H | Proton on the phenyl ring, split by two meta protons. |

| Methylene (-N-CH₂-C=O) | ~3.30 | Singlet | 4H | Adjacent to a carbonyl group and a nitrogen atom. |

| Piperazine (-N-CH₂-CH₂-N-) | ~2.80 | Singlet | 8H | Protons on the piperazine ring, likely a singlet due to rapid chair-chair interconversion at room temperature. |

| Methyl (-CH₃) | ~2.20 | Singlet | 12H | Protons of the two methyl groups on each phenyl ring. |

Predicted ¹³C NMR Spectroscopic Data

The symmetry of the molecule will also lead to a reduced number of signals in the ¹³C NMR spectrum.

| Carbon Type | Predicted Chemical Shift (ppm) | Rationale |

| Amide Carbonyl (C=O) | ~170 | Typical chemical shift for an amide carbonyl carbon. |

| Aromatic (C-N) | ~138 | Quaternary aromatic carbon attached to the nitrogen atom. |

| Aromatic (C-CH₃) | ~135 | Quaternary aromatic carbons bearing the methyl groups. |

| Aromatic (meta-CH) | ~128 | Aromatic carbons meta to the amide linkage. |

| Aromatic (para-CH) | ~126 | Aromatic carbon para to the amide linkage. |

| Methylene (-N-CH₂-C=O) | ~60 | Methylene carbon adjacent to a nitrogen and a carbonyl group. |

| Piperazine (-N-CH₂-CH₂-N-) | ~53 | Carbon atoms of the piperazine ring. |

| Methyl (-CH₃) | ~18 | Methyl carbons attached to the aromatic ring. |

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will be dominated by the characteristic absorption bands of the amide and aromatic functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Amide C=O | 1650 - 1680 | Strong | Stretch |

| Aromatic C=C | 1450 - 1600 | Medium to Strong | Stretch |

| C-N | 1200 - 1350 | Medium | Stretch |

| Aromatic C-H | 3000 - 3100 | Medium | Stretch |

| Aliphatic C-H | 2850 - 3000 | Medium | Stretch |

Predicted Mass Spectrometry Data

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.

-

Molecular Ion (M⁺) : m/z = 408.54

-

Major Fragmentation Pathways : A primary fragmentation would be the cleavage of the bond between the carbonyl group and the nitrogen of the 2,6-dimethylphenyl group, or the bond between the methylene group and the piperazine nitrogen.

Predicted Fragmentation Pathway in Mass Spectrometry

Caption: A simplified representation of a likely fragmentation pathway.

Experimental Protocols for Spectroscopic Analysis

To obtain the actual spectroscopic data for this compound, the following standard laboratory procedures should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a suitable alternative, particularly for amides.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR) :

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

Instrument Parameters (¹³C NMR) :

-

Use the same sample and spectrometer.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).

-

Proton decoupling should be used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and convenient. Place a small amount of the solid on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Data Acquisition :

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Dissolve a small amount of the sample (less than 1 mg) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range that will include the molecular ion and expected fragments (e.g., m/z 50-500).

-

General Workflow for Spectroscopic Analysis

Caption: A workflow diagram illustrating the process from sample preparation to structural confirmation.

Data Integration for Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.[2] For this compound:

-

Mass Spectrometry would provide the molecular weight, confirming the molecular formula of C₂₄H₃₂N₄O₂.

-

IR Spectroscopy would confirm the presence of the amide functional group (C=O stretch) and the aromatic rings.

-

¹³C NMR would show the number of unique carbon environments, which should match the proposed symmetrical structure.

-

¹H NMR would provide detailed information about the connectivity of the protons, and the integration of the signals would correspond to the number of protons in each unique environment.

By combining these pieces of information, a researcher can confidently confirm the identity and purity of this compound.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 431–439.

-

University of Colorado Boulder. NMR Spectrum Acquisition. [Link]

-

Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

Sources

- 1. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

An Investigational Guide to the Potential Biological Activity of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel chemical entity, N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide. While direct pharmacological data for this compound is not currently available in peer-reviewed literature, its structural architecture, featuring a central piperazine scaffold and terminal N,N'-bis(2,6-dimethylphenyl) acetamide moieties, suggests a high probability of interaction with biological systems. This document synthesizes information from related compounds, notably its status as a known impurity of the anti-anginal drug Ranolazine, and the broader pharmacological profile of piperazine derivatives to propose a rational, multi-pronged approach for its biological characterization. We will delineate a strategic pathway from chemical synthesis and in silico prediction to a tiered in vitro screening cascade, providing researchers in drug discovery and development with a robust starting point for investigation.

Introduction: Unveiling a Candidate Molecule

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and central nervous system effects.[1][2] The compound this compound (henceforth referred to as Compound X) is a symmetrical molecule incorporating this key heterocycle. Its identification as a related compound of Ranolazine, a known inhibitor of the late inward sodium current (INa), provides a compelling, albeit indirect, rationale for investigating its own bioactivity.[1][3][4][5] The 2,6-dimethylphenyl group is also a critical pharmacophoric element in several local anesthetics, hinting at potential interactions with ion channels or other neurological targets.[6]

This guide will, therefore, explore the untapped potential of Compound X, proposing a systematic and scientifically rigorous methodology to elucidate its pharmacological profile.

Synthesis and Characterization

A plausible synthetic route for Compound X can be extrapolated from methods used for similar N-substituted piperazine derivatives. A key intermediate, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, is a known precursor in the synthesis of Ranolazine.[7] The proposed synthesis of Compound X involves the reaction of this intermediate with 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Proposed Synthetic Protocol:

-

Preparation of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: This intermediate can be synthesized by reacting piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide in a suitable solvent such as absolute ethanol.[7] The reaction may require heating under reflux.

-

Synthesis of Compound X: The intermediate from step 1 is then reacted with a second equivalent of 2-chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a non-nucleophilic base to scavenge the liberated HCl. The reaction progress can be monitored by thin-layer chromatography.

-

Purification and Characterization: The final product would be purified using column chromatography and recrystallization. Characterization should be performed using standard analytical techniques including 1H NMR, 13C NMR, Mass Spectrometry, and Elemental Analysis to confirm the structure and purity.

In Silico Profiling: A Predictive Approach

Prior to embarking on extensive in vitro screening, a comprehensive in silico analysis can provide valuable insights into the potential pharmacokinetics, safety, and biological targets of Compound X.[8][9]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A variety of computational tools can be employed to predict the drug-like properties of Compound X.

| Property | Predicted Outcome | Rationale |

| Molecular Weight | 408.54 g/mol | Within Lipinski's rule of five |

| LogP | Predicted to be moderate | Suggests reasonable membrane permeability |

| Hydrogen Bond Donors | 2 | Within Lipinski's rule of five |

| Hydrogen Bond Acceptors | 4 | Within Lipinski's rule of five |

| Toxicity Risks | To be determined | Predictions for mutagenicity, carcinogenicity, etc. |

Target Prediction

Based on its structural motifs, several potential biological targets can be hypothesized.

-

Ion Channels: Given its relationship to Ranolazine, a sodium channel blocker, Compound X should be evaluated for activity against various ion channels, particularly cardiac and neuronal sodium channels.[1][2]

-

G-Protein Coupled Receptors (GPCRs): The piperazine scaffold is a common feature in many GPCR ligands.[8]

-

Kinases: Some piperazine derivatives have shown kinase inhibitory activity.[9]

A proposed workflow for the in silico analysis is presented below:

Figure 1: In Silico Prediction Workflow for Compound X.

Proposed In Vitro Biological Evaluation

Based on the in silico predictions and the known activities of related compounds, a tiered in vitro screening approach is recommended.

Primary Screening: Broad Activity Profiling

The initial screening should cover a diverse range of potential biological activities.

-

Anti-inflammatory Assays:

-

Lipopolysaccharide (LPS)-induced cytokine release in macrophages (e.g., RAW 264.7 cells): Measure levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.

-

Nitric oxide (NO) production assay: Quantify NO production in LPS-stimulated macrophages using the Griess reagent.

-

-

Analgesic Activity Models (Cell-based):

-

TRPV1 Channel Activation Assay: Use a calcium imaging assay in TRPV1-expressing cells to assess potential antagonism.

-

-

Anticancer Assays:

-

MTT or SRB assay: Screen for cytotoxicity against a panel of cancer cell lines (e.g., NCI-60 panel).

-

-

Antimicrobial Assays:

-

Broth microdilution method: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Secondary Screening: Target-Specific Assays

Based on the results of the primary screen and the structural relationship to Ranolazine, more focused assays should be conducted.

-

Electrophysiological Assays for Ion Channel Activity:

-

Patch-clamp electrophysiology: This is the gold standard for assessing activity on ion channels. The primary target would be the late inward sodium current (INaL) in cardiomyocytes or dorsal root ganglion (DRG) neurons. Other key cardiac ion channels to screen include hERG (IKr), IKs, and ICa,L to assess for potential cardiotoxicity.

-

-

Receptor Binding Assays:

-

If GPCR or other receptor activity is suggested by in silico models, radioligand binding assays should be performed to determine binding affinity (Ki).

-

A proposed experimental workflow for in vitro evaluation is depicted below:

Figure 3: Hypothesized Inhibition of the NF-κB Pathway by Compound X.

Conclusion and Future Directions

This compound represents an intriguing, yet uncharacterized, chemical entity with significant potential for biological activity. Its structural relationship to known bioactive molecules, particularly Ranolazine, provides a strong impetus for a thorough pharmacological investigation. The systematic approach outlined in this guide, combining in silico prediction with a tiered in vitro screening strategy, offers a clear and efficient path to uncovering its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and mechanisms of action for any confirmed biological activities, with the ultimate goal of developing novel therapeutic agents.

References

- Jain, A., Chaudhary, J., Khaira, H., Chopra, B., & Dhingra, A. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research, 71(02), 62-72.

- de Oliveira, R. S., da Silva, J. K. R., de Lima, M. C. A., Pitta, I. R., & de Melo Rêgo, M. J. B. (2018). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. European Journal of Pharmacology, 822, 125-132.

- Jain, A., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research, 71(2), 62-72.

- Jain, A., et al. (2020).

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research.

- Jerling, M. (2008). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 47(9), 587-602.

- LGC Standards. (n.d.). This compound.

- Tadesse, M. G., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12.

-

Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Retrieved from [Link]

- CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

- Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine deriv

- Tadesse, M. G., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [lgcstandards.com]

- 4. ::N1,N4-Bis(2,6-dimethylphenyl)-1 | CAS No: 380204-72-8 | Svaklifesciences:: [svaklifesciences.com]

- 5. This compound [lgcstandards.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

- 8. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Molecule of Interest

N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, a symmetrically disubstituted piperazine derivative, stands as a molecule of significant interest within the landscape of pharmacologically active compounds. Its structural relationship to the antianginal drug Ranolazine, where it is recognized as "Ranolazine Related Compound D," immediately positions it as a subject for deeper investigation.[1][2] This guide serves as a comprehensive technical resource, consolidating the available scientific knowledge on its synthesis, physicochemical characteristics, and potential biological activities. By providing a detailed examination of this compound, from its molecular architecture to its prospective therapeutic implications, we aim to equip researchers and drug development professionals with a foundational understanding to inspire and inform future research endeavors.

Molecular Architecture and Physicochemical Profile

At its core, this compound possesses a piperazine ring, a common scaffold in medicinal chemistry, symmetrically N,N'-disubstituted with acetamide moieties. These acetamide groups are, in turn, N-substituted with 2,6-dimethylphenyl rings. This specific arrangement of aromatic and heterocyclic components imparts a unique set of physicochemical properties that are pivotal to its behavior and potential interactions within biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | [3][4] |

| Synonyms | Ranolazine Related Compound D, 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide] | [1][4] |

| CAS Number | 380204-72-8 | [1][2] |

| Molecular Formula | C₂₄H₃₂N₄O₂ | [2][3] |

| Molecular Weight | 408.54 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [4] |

| Storage | 2-8°C Refrigerator | [4] |

Synthesis and Characterization: A Pathway to Purity

The synthesis of this compound is not extensively detailed in peer-reviewed literature under its specific name. However, its identity as a by-product or impurity in the synthesis of related compounds, and general principles of organic synthesis, allow for the deduction of a reliable synthetic route. The most plausible pathway involves the N-alkylation of piperazine with two equivalents of a suitable electrophile, namely 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Synthesis of the Precursor: 2-chloro-N-(2,6-dimethylphenyl)acetamide

The synthesis of this key precursor is well-documented and can be achieved through the acylation of 2,6-dimethylaniline with chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide [5]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 equivalent) and a tertiary amine base such as triethylamine (1.0 equivalent) in an appropriate aprotic solvent like dichloromethane.

-

Acylation: Cool the solution in an ice bath (0-5°C). Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 21 hours) to ensure complete reaction.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1N hydrochloric acid, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Synthesis of this compound

The final step involves the dialkylation of piperazine with the synthesized chloroacetamide precursor.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve piperazine (1.0 equivalent) in a suitable polar aprotic solvent such as ethanol or acetonitrile. Add a base, such as potassium carbonate or an excess of piperazine itself, to act as a proton scavenger.

-

Alkylation: Add 2-chloro-N-(2,6-dimethylphenyl)acetamide (2.0 equivalents) to the piperazine solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Isolation: After cooling, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to afford this compound as a solid.

Diagram 1: Proposed Synthesis of this compound

Caption: Synthetic pathway for this compound.

Characterization and Structural Elucidation

The identity and purity of this compound would be unequivocally confirmed through a suite of analytical techniques. While a comprehensive public dataset is not available, a commercial supplier, SynThink Research Chemicals, indicates the availability of a full characterization package including ¹H-NMR, Mass Spectrometry, HPLC, and IR data.[6] Based on the molecular structure, the expected spectral data would include:

-